3-(Trifluoromethylthio)benzyl alcohol
Overview
Description
3-(Trifluoromethylthio)benzyl alcohol is an organic compound with the molecular formula C8H7F3OS. It features a trifluoromethylthio group attached to a benzyl alcohol moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Trifluoromethylthio)benzyl alcohol can be achieved through several methods. One common approach involves the reaction of trifluoromethyl iodide with 3-mercaptobenzyl alcohol. This reaction typically requires a base, such as cesium fluoride, to facilitate the formation of the trifluoromethylthio group .
Industrial Production Methods
Industrial production of this compound often employs flow chemistry techniques. These methods allow for the continuous production of the compound, improving efficiency and scalability. The use of readily available organic precursors and environmentally friendly reagents, such as cesium fluoride, makes this approach suitable for large-scale manufacturing .
Chemical Reactions Analysis
Types of Reactions
3-(Trifluoromethylthio)benzyl alcohol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The trifluoromethylthio group can be reduced to a thiol group under specific conditions.
Substitution: The trifluoromethylthio group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Halogenating agents like chlorine or bromine can facilitate substitution reactions.
Major Products
The major products formed from these reactions include trifluoromethylthio-substituted aldehydes, carboxylic acids, thiols, and various substituted benzyl alcohol derivatives .
Scientific Research Applications
3-(Trifluoromethylthio)benzyl alcohol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s unique properties make it useful in studying enzyme interactions and metabolic pathways.
Medicine: It is investigated for its potential as a pharmaceutical intermediate, particularly in the development of drugs with enhanced metabolic stability.
Industry: The compound is used in the production of agrochemicals and materials with improved properties, such as increased hydrophobicity and oxidation resistance
Mechanism of Action
The mechanism of action of 3-(Trifluoromethylthio)benzyl alcohol involves its interaction with molecular targets through its trifluoromethylthio group. This group enhances the compound’s lipophilicity and electron-withdrawing properties, which can influence its binding affinity to enzymes and receptors. The compound’s effects are mediated through pathways involving oxidative stress and metabolic stability .
Comparison with Similar Compounds
Similar Compounds
- 4-(Trifluoromethyl)benzyl alcohol
- 3-(Trifluoromethoxy)benzyl alcohol
- 3-(Trifluoromethyl)benzyl alcohol
Uniqueness
3-(Trifluoromethylthio)benzyl alcohol is unique due to the presence of the trifluoromethylthio group, which imparts distinct chemical properties such as increased hydrophobicity and enhanced electron-withdrawing effects. These properties differentiate it from other similar compounds and make it valuable in specific applications .
Properties
IUPAC Name |
[3-(trifluoromethylsulfanyl)phenyl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3OS/c9-8(10,11)13-7-3-1-2-6(4-7)5-12/h1-4,12H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFTYAJMQWUPQRU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)SC(F)(F)F)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80380690 | |
Record name | 3-(Trifluoromethylthio)benzyl alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80380690 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
82174-08-1 | |
Record name | 3-(Trifluoromethylthio)benzyl alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80380690 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(Trifluoromethylthio)benzyl alcohol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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